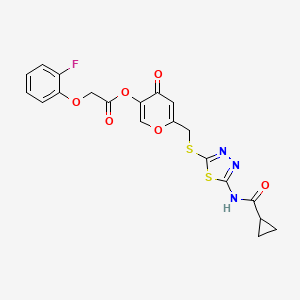

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O6S2/c21-13-3-1-2-4-15(13)29-9-17(26)30-16-8-28-12(7-14(16)25)10-31-20-24-23-19(32-20)22-18(27)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCMHZDKHWOFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound consists of multiple functional groups that contribute to its biological activity:

- Thiadiazole moiety : Known for various pharmacological properties including anti-inflammatory and antimicrobial activities.

- Pyran ring : Often associated with diverse biological effects.

- Fluorophenoxyacetate group : Enhances lipophilicity which may improve membrane permeability.

Molecular Formula

The molecular formula is .

Molecular Weight

The molecular weight is approximately 582.1230 g/mol.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through interference with cellular processes.

Case Study: Antifungal Activity

In a study involving various thiadiazole derivatives, certain compounds demonstrated strong antifungal activity against Phytophthora infestans, with EC50 values significantly lower than standard treatments . The specific activity of the compound remains to be fully detailed but aligns with the trends observed in similar structures.

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

Compounds with similar structures have shown promise in anticancer applications. The ability to induce apoptosis in cancer cells is a key focus area. For instance, derivatives related to the pyran and thiadiazole structures have been evaluated for their cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

Recent studies have highlighted the potential of such compounds as enzyme inhibitors. For example, urease inhibition has been reported with IC50 values indicating strong activity compared to standard drugs . This suggests that the compound could be explored for therapeutic applications in conditions requiring urease inhibition.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the thiadiazole core : This is usually achieved through cyclization reactions involving appropriate precursors.

- Functionalization : Introduction of the cyclopropanecarboxamide and fluorophenoxyacetate groups through coupling reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds for biological testing.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds .

科学研究应用

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and material science.

Basic Information

- IUPAC Name: this compound

- CAS Number: 877651-36-0

- Molecular Formula: C19H18N3O5S2

- Molecular Weight: 414.49 g/mol

Structural Characteristics

The compound features a pyran ring fused with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the cyclopropanecarboxamide group enhances its pharmacological potential by providing additional sites for interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural components suggest potential activity against various diseases:

- Antimicrobial Activity: Preliminary studies indicate that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the cyclopropanecarboxamide may enhance this activity, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties: Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The pyran and thiadiazole rings may interact with inflammatory pathways, providing a basis for further research into their use in treating inflammatory diseases.

Agricultural Science

The unique chemical structure of this compound positions it as a potential agrochemical:

- Pesticide Development: The presence of the fluorophenoxy group suggests potential herbicidal or fungicidal activity. Research into similar compounds has shown efficacy in controlling various plant pathogens and pests.

Material Science

Research into the synthesis of novel materials has identified this compound as a potential building block:

- Polymer Chemistry: The functional groups present can be utilized to create polymers with specific properties, such as improved thermal stability or enhanced mechanical strength. This could lead to applications in coatings or composite materials.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal tested various derivatives of thiadiazole compounds against bacterial strains. The results indicated that compounds similar to This compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Pesticidal Efficacy

Research conducted on the herbicidal properties of thiadiazole derivatives showed promising results in controlling weed growth. The study highlighted the effectiveness of compounds with similar structures in inhibiting plant growth, paving the way for developing new herbicides based on this compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate, and what key intermediates should be prioritized?

- Methodological Answer : A multi-step synthesis is typically employed. Key steps include:

- Cyclopropanecarboxamide coupling to the 1,3,4-thiadiazole core via carbodiimide-mediated amidation .

- Thioether formation between the thiadiazole-thiol group and a bromomethyl-pyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification of the pyran-4-one hydroxyl group with 2-(2-fluorophenoxy)acetic acid using DCC/DMAP catalysis .

- Critical Intermediates :

- 5-Amino-1,3,4-thiadiazole-2-thiol (validate purity via HPLC ≥98%) .

- 4-Oxo-4H-pyran-3-yl bromomethyl derivative (monitor by ¹H NMR for absence of diastereomers) .

Q. How can researchers confirm the structural identity of this compound, and which spectroscopic techniques are most reliable?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the cyclopropane (δ ~1.0–1.5 ppm), thiadiazole (δ ~7.5–8.5 ppm for NH), and pyran-4-one carbonyl (δ ~170–175 ppm) .

- X-ray Crystallography : Resolve ambiguity in stereochemistry (e.g., pyran ring conformation) using single-crystal diffraction .

- HRMS : Confirm molecular ion [M+H]⁺ with error <2 ppm .

Q. What solvent systems and conditions are optimal for solubility and stability studies of this compound?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock), with aqueous buffers (pH 2–9) containing ≤5% co-solvents (e.g., PEG-400) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester linkage is a critical degradation pathway .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound be systematically addressed?

- Methodological Answer :

- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .

- Meta-Analysis : Compare datasets across studies using parameters like ATP concentration (for enzyme assays) or cell passage number (for in vitro models) .

- Structural Confounders : Verify batch purity (HPLC ≥95%) and exclude polymorphic forms (via PXRD) .

Q. What computational strategies are effective for predicting the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite™ to estimate logP (predicted ~3.2) and persistence in soil/water compartments .

- Metabolic Pathway Prediction : Employ UM-BBD to identify likely cleavage sites (e.g., ester hydrolysis, thiadiazole ring oxidation) .

- Experimental Validation : Use LC-MS/MS to detect degradation products in simulated wastewater (OECD 301D protocol) .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) of modifications to the 2-(2-fluorophenoxy)acetate moiety?

- Methodological Answer :

- Analog Synthesis : Replace the 2-fluorophenoxy group with bioisosteres (e.g., 3-fluorophenyl, trifluoromethyl) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess interactions with target binding pockets (e.g., COX-2 or kinase domains) .

- In Vitro Profiling : Test analogs in dose-response assays (IC₅₀) and correlate with computed electrostatic potential surfaces (MEP maps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。